1,5-Dibromo-3-ethoxy-2-fluorobenzene is an organic compound with the molecular formula and a molecular weight of 297.95 g/mol. This compound is characterized by the presence of two bromine atoms, one ethoxy group, and one fluorine atom attached to a benzene ring. It is classified as a halogenated aromatic compound, which makes it relevant in various chemical applications, particularly in organic synthesis and material science .
1,5-Dibromo-3-ethoxy-2-fluorobenzene can be synthesized through several methods, with bromination being the most common approach. The synthesis typically involves the following steps:
The reaction conditions for the bromination process are critical. Typically, maintaining a low temperature helps prevent over-bromination and ensures that the reaction occurs selectively at the 1 and 5 positions of the benzene ring.
The molecular structure of 1,5-dibromo-3-ethoxy-2-fluorobenzene features a benzene ring substituted with two bromine atoms at positions 1 and 5, an ethoxy group at position 3, and a fluorine atom at position 2. The structural representation can be described using its SMILES notation: CCOC1=C(C(=CC(=C1)Br)Br)F .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 297.95 g/mol |
| IUPAC Name | 1,5-dibromo-3-ethoxy-2-fluorobenzene |
| InChI | InChI=1S/C8H7Br2FO/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 |
| InChI Key | AHTKIFYFQKDHKN-UHFFFAOYSA-N |
1,5-Dibromo-3-ethoxy-2-fluorobenzene can undergo several types of chemical reactions:
In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile before losing a proton to restore aromaticity. For nucleophilic substitution reactions, conditions must be carefully controlled to ensure successful substitution without side reactions.
The mechanism of action for 1,5-dibromo-3-ethoxy-2-fluorobenzene primarily involves its reactivity in electrophilic aromatic substitution and nucleophilic substitution reactions:
The physical properties of 1,5-dibromo-3-ethoxy-2-fluorobenzene include:
Key chemical properties include:
The compound's reactivity is influenced by its halogen substituents, which can enhance electrophilicity and modulate nucleophilicity.
1,5-Dibromo-3-ethoxy-2-fluorobenzene has several applications in scientific research:
The synthesis of 1,5-dibromo-2-ethoxy-3-fluorobenzene (CAS 1803776-18-2, C₈H₇Br₂FO) relies on sequential functionalization of aniline precursors. The core approach involves regioselective bromination via diazotization, exploiting the ortho-directing capability of the ethoxy group and the meta-orientation of fluorine. The initial step transforms 3-ethoxy-4-fluoroaniline into a diazonium salt using sodium nitrite (NaNO₂) under acidic conditions. This unstable intermediate undergoes Sandmeyer reaction with cuprous bromide (CuBr), replacing the diazonium group with bromine. The electron-withdrawing nature of fluorine necessitates precise stoichiometry (1.0–1.2:1 CuBr:aniline) to suppress debromination side reactions [9]. This methodology achieves targeted bromine installation at the 5-position relative to the ethoxy group, critical for accessing the 1,5-dibromo pattern [3] [9].
Traditional batch diazotization of 3,5-dihalo-4-fluoroanilines faces challenges due to thermal instability of diazonium intermediates, leading to decomposition and coupling byproducts. Tubular reactor technology overcomes this via continuous flow processing:
Table 1: Tubular vs. Batch Diazotization Performance
| Parameter | Tubular Reactor | Batch Reactor |
|---|---|---|
| Residence Time | 10–60 s | 30–60 min |
| Temperature Control | ±1°C | ±5°C |
| Diazonium Salt Yield | >95% | 70–80% |
| Byproduct Formation | <2% | 15–20% |
The Sandmeyer bromination of diazonium salts demands optimized conditions to maximize selectivity for 1,5-dibromo-2-ethoxy-3-fluorobenzene:
The synthesis pathway’s efficiency varies significantly between batch and continuous flow regimes, particularly in diazotization and bromination steps:
Table 2: Batch vs. Continuous Flow Synthesis Performance
| Metric | Continuous Flow | Batch Process |
|---|---|---|
| Reaction Time | Diazotization: <1 min; Bromination: 1–2 h | Diazotization: 30–60 min; Bromination: 4–6 h |
| Product Selectivity | >97% | 79–85% [5] |
| Throughput | Scalable via numbering up | Limited by vessel volume |
| Safety | Minimal diazonium accumulation | High decomposition risk |
Solvent selection critically influences yield and purity in synthesizing 1,5-dibromo-2-ethoxy-3-fluorobenzene:
Table 3: Solvent Roles in Synthesis Steps
| Synthetic Step | Optimal Solvent | Function | Drawbacks of Alternatives |
|---|---|---|---|
| Diazotization | 98% H₂SO₄ | Diazonium stabilization | HCl: Competitive chlorination |
| Sandmeyer Bromination | 48% HBr | Radical generation, acidity | H₂O: Hydrolysis; MeCN: Low CuBr solubility |
| Ethoxylation | DMF | Nucleophile activation | EtOH: Esterification byproducts |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2